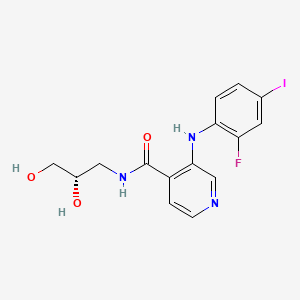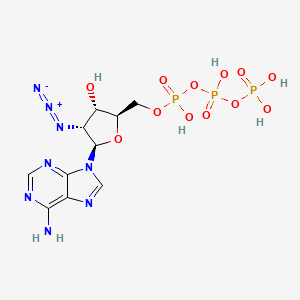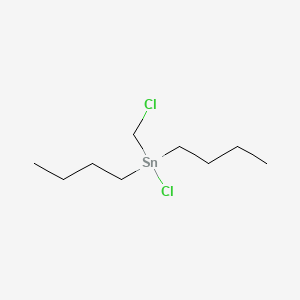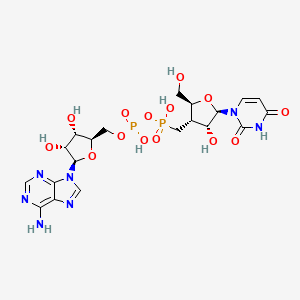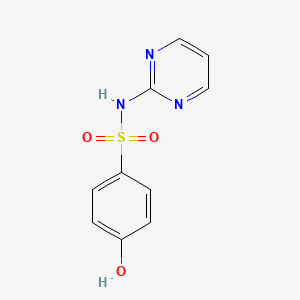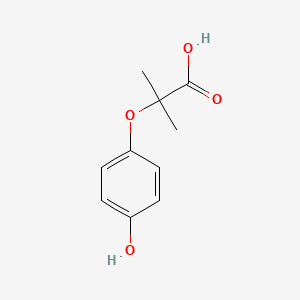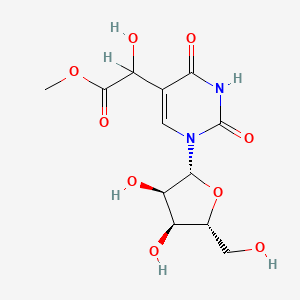
Chmu-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chmu-methyl ester, also known as methyl 2-[1-(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate, is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Chmu-methyl ester can be synthesized through various methods. One common method involves the esterification of carboxylic acids with alcohols in the presence of a catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane (TMSCl) at room temperature is a convenient method that offers mild conditions and good yields . Industrial production methods often involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Chmu-methyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are carboxylic acids, alcohols, and new esters.
Applications De Recherche Scientifique
Chmu-methyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Chmu-methyl ester involves its interaction with specific molecular targets and pathways. For example, in the dehydration of methanol to dimethyl ether (DME), this compound acts as a promoter, enhancing the reaction by interacting with the active sites of the catalyst . This interaction often involves the formation of intermediate complexes that facilitate the desired chemical transformation.
Comparaison Avec Des Composés Similaires
Chmu-methyl ester can be compared with other esters such as ethyl acetate, methyl butyrate, and isopentyl acetate. These compounds share similar structural features, including the ester functional group, but differ in their alkyl or aryl groups . This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopentyl acetate:
Propriétés
Numéro CAS |
89665-83-8 |
|---|---|
Formule moléculaire |
C12H16N2O9 |
Poids moléculaire |
332.26 g/mol |
Nom IUPAC |
methyl (2S)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6+,7-,8-,10-/m1/s1 |
Clé InChI |
JNVLKTZUCGRYNN-MGPZHUSASA-N |
SMILES |
COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
SMILES isomérique |
COC(=O)[C@H](C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
Synonymes |
5-(carboxy(hydroxy)methyl)uridine methyl ester CHMU-methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



